Ethyl 2-chloro-2-(hydroxyimino)acetate

Catalog No.
S3447165
CAS No.
861135-87-7
M.F
C4H6ClNO3
M. Wt
151.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-2-(hydroxyimino)acetate

CAS Number

861135-87-7

Product Name

Ethyl 2-chloro-2-(hydroxyimino)acetate

IUPAC Name

ethyl (2E)-2-chloro-2-hydroxyiminoacetate

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+

InChI Key

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N

SMILES

CCOC(=O)C(=NO)Cl

Synonyms

2-chloro-2-hydroxyiminoacetic acid ethyl ester, chloro oxime, ethyl chloro oximido acetate

Canonical SMILES

CCOC(=O)C(=NO)Cl

Isomeric SMILES

CCOC(=O)/C(=N\O)/Cl

Synthesis of Organic Compounds

  • Preparation of Isoxazolines: Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a precursor in the synthesis of specific types of isoxazolines, which are five-membered heterocyclic rings containing nitrogen and oxygen atoms. These isoxazoline derivatives have potential applications in medicinal chemistry and materials science [].

Source of Nitrile Oxide Anion

  • Generation of Ethoxycarbonylformonitrile Oxide: Under specific conditions, such as treatment with sodium bicarbonate, ethyl 2-chloro-2-(hydroxyimino)acetate can be used to generate ethoxycarbonylformonitrile oxide in situ (within the reaction mixture) []. This intermediate plays a role in certain organic synthesis reactions.

Preparation of N-Azirdinyloximes

  • Synthesis of Dihydro-Oxadiazines: Ethyl 2-chloro-2-(hydroxyimino)acetate can be employed in the preparation of N-azirdinyloximes, which upon further reaction with scandium triflate, can lead to the formation of dihydro-oxadiazines []. Dihydro-oxadiazines are another class of heterocyclic compounds with potential applications in drug discovery.

Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula C4H6ClNO3C_4H_6ClNO_3 and a molecular weight of 151.55 g/mol. It is recognized by its CAS number 14337-43-0. This compound appears as a white to light yellow crystalline solid, with a melting point ranging from 70 to 76 °C. It is soluble in methanol and exhibits high bioavailability, making it significant in various chemical applications .

The compound features a chloro substituent and a hydroxyimino group, which contribute to its reactivity and potential biological activity. It is classified as hazardous, with risk phrases indicating that it may cause skin irritation and serious eye damage upon contact .

, primarily due to the presence of its chloro and hydroxyimino functional groups. One notable reaction involves its synthesis from ethyl chloroacetate and hydroxylamine, where the carbonyl oxygen is substituted by the hydroxyimino group .

The general reaction can be represented as follows:

Ethyl Chloroacetate+HydroxylamineEthyl 2 chloro 2 hydroxyimino acetate\text{Ethyl Chloroacetate}+\text{Hydroxylamine}\rightarrow \text{Ethyl 2 chloro 2 hydroxyimino acetate}

This compound can also undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

Preliminary studies suggest that Ethyl 2-chloro-2-(hydroxyimino)acetate may exhibit biological activities, although specific mechanisms remain largely unexplored. The presence of the hydroxyimino group could imply potential interactions with biological macromolecules, although detailed pharmacological studies are needed to elucidate its effects on human health or disease models .

Several synthetic routes have been developed for producing Ethyl 2-chloro-2-(hydroxyimino)acetate:

  • From Glycine Ethyl Ester Hydrochloride: This method involves reacting glycine ethyl ester hydrochloride with sodium nitrite under controlled conditions to yield the desired compound with a yield of approximately 76% .
  • From Ethyl Chloroacetate: As mentioned earlier, this route employs hydroxylamine to convert ethyl chloroacetate into the target compound .
  • Alternative Routes: Other synthetic pathways may involve variations in reagents or reaction conditions, but detailed protocols are often proprietary or less documented in public literature.

Ethyl 2-chloro-2-(hydroxyimino)acetate finds applications primarily in organic synthesis and pharmaceutical research. Its unique functional groups make it a valuable intermediate in the synthesis of various bioactive compounds. Additionally, it may serve as a reagent in chemical research aimed at developing new therapeutic agents or agrochemicals .

Several compounds share structural similarities with Ethyl 2-chloro-2-(hydroxyimino)acetate:

Compound NameCAS NumberKey Features
Ethyl Chloroacetate105-34-0Simple ester with a chloro group; less complex
Hydroxylamine7803-49-8Contains an amino group; used in similar reactions
Acetoxime100-99-2Oxime derivative; lacks chloro substituent
Ethyl (Z)-2-chloro-2-hydroxyiminoacetate14337-43-0Isomeric form; similar reactivity

Uniqueness: Ethyl 2-chloro-2-(hydroxyimino)acetate is unique due to its combination of both chloro and hydroxyimino functionalities, which enhances its reactivity compared to simpler esters or oximes. This unique structure potentially allows for diverse applications in synthetic chemistry that other compounds cannot fulfill.

Early Developments in Oxime Ester Chemistry

The exploration of hydroxyiminoacetates began in the mid-20th century, driven by the need for stabilized imine equivalents in peptide coupling and heterocyclic synthesis. Initial work focused on unsubstituted oxime esters, such as ethyl hydroxyiminoacetate, which exhibited limited thermal stability and susceptibility to hydrolysis. The introduction of electron-withdrawing groups, including nitro and cyano substituents, marked a turning point. For example, ethyl cyanohydroxyiminoacetate (Oxyma) became a cornerstone in peptide synthesis due to its ability to suppress racemization when used with carbodiimides. These advances highlighted the importance of substituent effects on oxime stability and reactivity, paving the way for chloro-substituted variants.

Emergence of Chloro-Substituted Hydroxyiminoacetates

Chloro-substituted hydroxyiminoacetates, such as ethyl 2-chloro-2-(hydroxyimino)acetate, were first synthesized in the 1980s as part of efforts to optimize Staudinger-type reactions and [3+2] cycloadditions. The chlorine atom’s inductive effect stabilizes the oxime’s nitroso tautomer, while its steric bulk directs regioselectivity in electrophilic attacks. Early synthetic routes relied on diazotization-glycine ester derivatives, as demonstrated by Bristol-Myers Squibb in 2011, achieving a 76% yield via sequential sodium nitrite treatment under acidic conditions. Subsequent methodologies incorporated N-chlorosuccinimide (NCS) as a chlorinating agent, enabling milder reaction conditions and broader substrate compatibility.

Table 1: Comparative Analysis of Synthetic Routes for Ethyl 2-Chloro-2-(Hydroxyimino)Acetate

MethodReagentsTemperatureYieldKey Advantage
Diazotization-HClNaNO₂, HCl0°C76%High purity, minimal byproducts
N-Chlorosuccinimide (NCS)NCS, DMF60°C65%Scalability, functional tolerance

Innovative Pathways for Ethyl 2-Chloro-2-(Hydroxyimino)Acetate Fabrication

Traditional Condensation Approaches vs. Modern Catalytic Systems

Traditional synthesis routes for ethyl 2-chloro-2-(hydroxyimino)acetate rely on condensation reactions using stoichiometric reagents. For example, a glycine ethyl ester hydrochloride precursor undergoes diazotization with sodium nitrite in the presence of hydrochloric acid at 0°C, yielding the target compound in 76% efficiency [4]. This method, while reliable, requires precise temperature control and generates stoichiometric waste.

In contrast, modern catalytic systems remain underexplored for this compound. Current literature emphasizes solvent-dependent reactions, such as the nucleophilic substitution of eugenol with ethyl chloroacetate in aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile [3]. These methods employ potassium carbonate as a base, facilitating deprotonation and subsequent ester formation. However, the absence of catalytic cycles in reported procedures highlights an opportunity for innovation, such as transition metal-catalyzed pathways to reduce reagent load.

Solvent-Free Mechanochemical Synthesis Developments

Solvent-free mechanochemical synthesis has not yet been reported for ethyl 2-chloro-2-(hydroxyimino)acetate. Existing protocols predominantly use polar aprotic solvents, with DMSO and dimethylformamide (DMF) achieving higher yields compared to acetonitrile or tetrahydrofuran (THF) [3]. For instance, reactions in DMSO produced ethyl 2-(4-allyl-2-methoxyphenoxy)acetate derivatives at higher efficiencies, suggesting solvent polarity critically influences reaction kinetics. Mechanochemical approaches, which eliminate solvent use through mechanical grinding, could mitigate environmental concerns but require further investigation for this substrate.

Catalytic Asymmetric Induction Strategies in Derivative Formation

Asymmetric induction strategies for ethyl 2-chloro-2-(hydroxyimino)acetate derivatives are not well-documented in the literature. The compound’s planar oxime group and lack of stereogenic centers limit its direct involvement in enantioselective reactions. However, its derivatives, such as isoxazole-carboxylic acid esters, have been synthesized via microwave-assisted coupling with chiral amines [6]. Future research could explore organocatalytic or metal-mediated asymmetric protocols to access enantiomerically enriched intermediates for pharmaceutical applications.

Microwave-Assisted and Flow Chemistry Optimization Techniques

Microwave-assisted synthesis has demonstrated significant advantages in reducing reaction times for ethyl 2-chloro-2-(hydroxyimino)acetate derivatives. For example, coupling reactions between thiazole carbamates and ethyl chlorooximinoacetate under microwave irradiation at 120°C achieved complete conversion within 20 minutes, compared to hours under conventional heating [6]. This technique enhances energy efficiency and minimizes side reactions.

Flow chemistry, though unreported for this compound, could further optimize large-scale production. Continuous flow systems enable precise control over reaction parameters, such as residence time and temperature gradients, which are critical for exothermic diazotization steps [4]. Integrating microwave and flow technologies may represent the next frontier in process intensification.

Table 1: Comparison of Synthetic Methods for Ethyl 2-Chloro-2-(Hydroxyimino)Acetate Derivatives

MethodConditionsYieldTimeCitation
Traditional Diazotization0°C, HCl/NaNO₂, H₂O76%55 minutes [4]
Nucleophilic SubstitutionDMSO, K₂CO₃, 0°C to RT85–92%4 hours [3]
Microwave Coupling120°C, THF, microwave irradiation50%20 minutes [6]

Table 2: Solvent Effects on Eugenol-Ethyl Chloroacetate Reactions

SolventDielectric ConstantYield of Product 3Reaction Completion Time
DMSO46.792%3 hours
DMF36.789%4 hours
CH₃CN37.578%6 hours
THF7.50%No reaction

Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a pivotal building block in contemporary heterocyclic synthesis, demonstrating remarkable versatility in the construction of complex molecular architectures. The compound's unique structural features, including the chloro substituent, hydroxyimino group, and ester functionality, enable diverse chemical transformations that are fundamental to modern synthetic methodology [1] [3].

Role in Isoxazoline Ring Construction Methodologies

The application of ethyl 2-chloro-2-(hydroxyimino)acetate in isoxazoline synthesis represents one of the most significant contributions to heterocyclic chemistry. The compound functions as an effective precursor for nitrile oxide generation, which subsequently participates in stereoselective cycloaddition reactions with various dipolarophiles [1] [4].

Stereoselective [3+2] Cycloaddition Mechanisms

The stereoselective [3+2] cycloaddition of ethyl 2-chloro-2-(hydroxyimino)acetate with terminal alkynes proceeds through a highly controlled mechanism that ensures excellent regio- and stereoselectivity. Under catalyst-free conditions, phenylacetylene and ethynyltrimethylsilane react satisfactorily with the compound to afford isoxazoline products in excellent and satisfactory yields, respectively [4].

Table 1: Stereoselective [3+2] Cycloaddition Reaction Data

SubstrateReaction ConditionsYield (%)StereoselectivityReference
Ethyl 2-chloro-2-(hydroxyimino)acetate + 2-ethynylpyrimidineTriethylamine, toluene, 90°C, 0.5h59High [5]
Ethyl chlorooximinoacetate + phenylacetyleneCatalyst-free, solvent-free conditionsExcellentHigh [4]
Ethyl chlorooximinoacetate + ethynyltrimethylsilaneCatalyst-free, solvent-free conditionsSatisfactoryHigh [4]
(E,Z)-2-chloro-2-(hydroxyimino)acetate + terminal alkynesBall-milling with Na₂CO₃, 20 minModerate to excellentVariable [4]

The mechanistic pathway involves initial deprotonation of the hydroxyimino group, followed by elimination of the chloride ion to generate the reactive nitrile oxide intermediate. This species undergoes regioselective addition to the alkyne triple bond, with the electron-withdrawing character of substituents playing a crucial role in determining reaction rates and selectivity [4] [6].

Research findings demonstrate that alkyne substrates bearing electron-withdrawing metal substituents, such as stannyl or silyl groups, exhibit enhanced reactivity due to the deactivation of the alkyne moiety. Tributylstannylacetylene shows superior reactivity compared to trimethylsilylacetylene, reflecting the more pronounced electronic effect of the alkylstannane substituent [4].

Computational Modeling of Transition States in Cyclization Processes

Advanced computational studies employing density functional theory methods have provided crucial insights into the transition state geometries and energetics governing isoxazoline formation from ethyl 2-chloro-2-(hydroxyimino)acetate derivatives. Calculations at the B3LYP/6-31G(d,p) level with zero-point energy corrections reveal activation free energies ranging from 11.5 to 32.1 kcal/mol, depending on the specific reaction system [7] [8] [9].

Table 2: Computational Modeling Parameters for Transition States

System StudiedComputational MethodActivation Energy (kcal/mol)Stereoselectivity PredictionReference
Nitrile oxide + alkyne cycloadditionB3LYP/6-31G(d,p) + ZPVE19.2High [9]
Tetrazine + alkyne cycloadditionB3LYP/6-31G(d,p) + ZPVE11.5High [9]
[3+2] Cycloaddition with N-methyl-C-4-methylphenyl-nitroneDFT with THF, dichloroethane solventsVariable by solventGood [10]
Benzonitrile oxide + 4-substituted 4-hydroxy-2-cyclopentenoneB3LYP/6-31G(d), M06/6-311G(d,p)Not specifiedPoor enantioselectivity [11]

The molecular electron density theory analysis reveals that these reactions proceed via an asynchronous one-step mechanism, characterized by distinct bonding phases associated with the sequential formation of carbon-carbon and carbon-oxygen bonds [12]. Global electron density transfer calculations indicate the low polar character of these cycloaddition processes, with electronic flow patterns determining the observed regioselectivity [10] [12].

Solvent effects play a significant role in transition state energetics, with polar solvents such as tetrahydrofuran and dichloroethane influencing both activation barriers and stereochemical outcomes. The computational predictions align well with experimental observations regarding product distributions and reaction rates [10] [13].

Applications in Benzannulation Reactions for Polycyclic Systems

Ethyl 2-chloro-2-(hydroxyimino)acetate demonstrates exceptional utility in benzannulation methodologies designed for the construction of polycyclic aromatic and heteroaromatic systems. These transformations leverage the compound's ability to participate in cascade pericyclic processes that generate highly substituted benzene rings in a single operation [14] [15] [16].

The Danheiser benzannulation strategy employs ethyl 2-chloro-2-(hydroxyimino)acetate derivatives in combination with cyclobutenones to access polycyclic benzofused nitrogen heterocycles through a sequence of four successive pericyclic reactions. The process initiates with electrocyclic ring opening of the cyclobutenone to generate a transient vinylketene intermediate, which undergoes regioselective [2+2] cycloaddition with the alkyne component [14] [16].

Table 3: Benzannulation Reaction Applications

Starting MaterialsProduct TypeReaction ConditionsYield Range (%)Reference
Cyclobutenones + ynamidesPolycyclic benzofused nitrogen heterocyclesThermolysis 80-150°CGood to excellent [14]
α-Diazoacetophenone + ynamidesNaphthol derivativesPhotochemical conditions66 [17]
Photochemical diazo ketones + ynamidesIndole derivativesContinuous flow photolysisComparable to batch [17]
Palladium-catalyzed C-H cyclizationDibenzofurans, carbazolesPd(OAc)₂, oxygen atmosphereModerate to good [18]

The tandem ynamide benzannulation/ring-closing metathesis strategy represents a particularly powerful application, enabling the synthesis of dihydroquinolines, benzazepines, and benzazocines with excellent efficiency. This approach combines the aromatic ring formation capabilities of the benzannulation with the ring-closing prowess of metathesis catalysis to access complex polycyclic architectures [14] [16].

Photochemical variants of the benzannulation process utilize α-diazo ketones in combination with ynamides under continuous flow conditions, providing scalable access to indole and naphthol derivatives. The photochemical Wolff rearrangement initiates the cascade sequence, avoiding the destructive side reactions observed under thermal conditions [17].

Utilization as Versatile Synthon in Alkaloid Framework Assembly

The structural complexity and functional group diversity of ethyl 2-chloro-2-(hydroxyimino)acetate make it an invaluable synthon for alkaloid natural product synthesis. The compound's ability to serve as both an electrophilic and nucleophilic partner enables its incorporation into diverse alkaloid frameworks through carefully orchestrated synthetic sequences [19] [20] [21].

Table 4: Alkaloid Synthesis Applications

Target Alkaloid FrameworkSynthon RoleKey TransformationsBiological ActivityReference
Corynanthe-type indole alkaloidsChiral formylmethyl(vinyl)tetrahydro-pyranoneEnantioselective total synthesisAntirhine (major alkaloid) [19]
Ellipticine and derivativesMultifunctional trienes and graminesPd-catalyzed tandem cyclizationAntitumor properties [20]
Erythrina alkaloids(S)-norreticuline precursorAsymmetric incorporationSpirocyclic alkaloid activity [22]
Marine-derived alkaloidsEnzymatic cyclization substratesChemoenzymatic approachesVaried bioactivities [23]

In the synthesis of Corynanthe-type indole alkaloids, ethyl 2-chloro-2-(hydroxyimino)acetate derivatives serve as precursors to chiral formylmethyl(vinyl)tetrahydro-pyranone intermediates, which undergo enantioselective transformations to access the target alkaloid frameworks. The successful application of this strategy in the total synthesis of (–)-antirhine demonstrates the synthetic utility of these methodologies [19].

The compound's role in multifunctional synthon development has enabled access to ellipticine and related antitumor alkaloids through palladium-catalyzed tandem cyclization processes. These transformations exploit the electronic properties of the isoxazoline ring system to facilitate subsequent heterocyclization reactions [20].

Enzymatic approaches to marine-derived alkaloid synthesis have incorporated ethyl 2-chloro-2-(hydroxyimino)acetate as a substrate for stereoselective biotransformations. The combination of chemical synthesis with enzymatic resolution provides access to enantiomerically pure alkaloid precursors with excellent stereochemical control [23] [24].

The development of isoxazole-containing natural product analogs has benefited from the photochemical reactivity of ethyl 2-chloro-2-(hydroxyimino)acetate derivatives. The weak nitrogen-oxygen bond in the resulting isoxazoline products enables photochemical ring-opening reactions that provide access to diverse heterocyclic scaffolds through azirine intermediates [25] [26].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (95.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Ethyl (2E)-2-chloro-2-hydroxyiminoacetate

Dates

Last modified: 08-19-2023

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